Dimethylamine:hcl-15N

Übersicht

Beschreibung

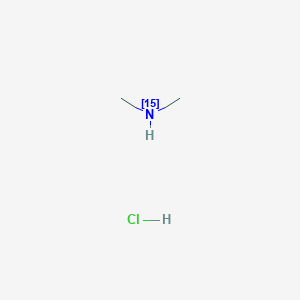

Dimethylamine-15N hydrochloride, also known as (CH3)215NH · HCl, is a compound with a molecular weight of 82.54 .

Molecular Structure Analysis

The linear formula for Dimethylamine-15N hydrochloride is (CH3)215NH · HCl . The molecular weight is 82.54 . The InChI string isInChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i3+1; . Physical and Chemical Properties Analysis

Dimethylamine-15N hydrochloride is a solid with a melting point of 170-173 °C (lit.) . It has a mass shift of M+1 .Wissenschaftliche Forschungsanwendungen

NMR Studies of Cis-diamine Platinum(II) Complexes

Dimethylamine (15N-dma) was used in the preparation and characterization of cis-Pt(II) diamine complexes for [1H,15N] HSQC NMR spectroscopy, which provided insights into the rate and equilibrium constants for aquation and pKa values of certain platinum complexes (Cubo et al., 2009).Catalysis in Acylation Reactions

Dimethylamine hydrochloride (DMAP·HCl) was utilized as a recyclable catalyst for the acylation of inert alcohols and phenols, where the reaction mechanism was thoroughly investigated, showcasing its utility in chemical synthesis (Liu et al., 2014).Quantitative Determination in Pharmaceuticals

Research focused on developing a GCMS method for the quantitative determination of Genotoxic impurity 2-Dimethylaminoethyl chloride hydrochloride (DMC HCl) in pharmaceutical ingredients, demonstrating its importance in quality control and safety assurance in medicine (Zate et al., 2017).Identification and Quantification of Amino Acids

The fragmentation mechanism of dimethylformamidine glutamine isobutyl ester was studied for improved identification and quantification of 15N-labeled and unlabeled glutamine, aiding in amino acid analysis and metabolism studies using mass spectrometry (Zhang et al., 2005).Investigation of Micellization Behavior in Aqueous Solutions

The effect of drug Betaine Hydrochloride on the aggregation behavior of ethylene-1, 2-bis (N, N-dimethyl-N-tetradecylammonium bromide) was explored, showing the impact of dimethylamine compounds on the physicochemical properties of surfactant solutions (Kumar et al., 2021).Development of Ion-Selective Electrodes

Research on Dimedrol (Dim HCl) involved the development of ion-selective electrodes for its analytical monitoring, highlighting the role of dimethylamine compounds in enhancing detection methods (Kuznetsova et al., 2003).NMR Chemical Shifts in Push–Pull Benzothiazolium Salts

The study of 15N chemical shifts in various benzothiazolium iodides with dimethylamino group demonstrated its utility in understanding electronic properties and molecular interactions using NMR spectroscopy (Hrobárik et al., 2007).Gamma-Ray Radiolysis and Radiolytic Products Studies

N, N-dimethylhydroxylamine (DMHA) was studied for its behavior under γ-ray radiolysis in nitric acid medium, underlining the significance of dimethylamine compounds in nuclear chemistry and spent fuel processing (Wang et al., 2019).Investigations in Corrosion Inhibition

Studies on the use of dimethylamine derivatives as corrosion inhibitors for mild steel in acidic solutions revealed their potential in protecting industrial materials (Singh et al., 2016).Fluorescent Detection in Halogenated Solvents

Research into perylene tetracarboxylic diimides functionalized with N,N-dimethylamine groups led to advancements in fluorescent detection of HCl in halogenated solvents, contributing to gamma radiation detection technology (Gao et al., 2020).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Dimethylamine:HCl-15N plays a crucial role in biochemical reactions, particularly in nitrogen metabolism. It interacts with various enzymes and proteins, including monoamine oxidase and cytochrome P450 enzymes. These interactions are essential for the oxidative deamination of dimethylamine, leading to the formation of formaldehyde and ammonia. The stable isotope 15N allows researchers to trace the metabolic pathways and understand the dynamics of nitrogen utilization in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in methylation reactions, thereby impacting gene expression. Additionally, dimethylamine can modulate cell signaling pathways by interacting with receptors and other signaling molecules. These effects are crucial for understanding the role of nitrogen compounds in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to enzymes such as monoamine oxidase, leading to the oxidative deamination of dimethylamine. This reaction produces formaldehyde and ammonia, which are further metabolized in the body. The stable isotope 15N allows for precise tracking of these reactions, providing insights into the metabolic fate of nitrogen compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and can be used to study metabolic pathways without significant adverse effects. At high doses, it can cause toxicity, including liver and kidney damage. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the methylation cycle and nitrogen metabolism. It interacts with enzymes such as monoamine oxidase and cytochrome P450, which are involved in the oxidative deamination of dimethylamine. This process produces formaldehyde and ammonia, which are further metabolized in the body. The stable isotope 15N allows researchers to trace these pathways and understand the dynamics of nitrogen metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes. The compound can accumulate in specific tissues, such as the liver and kidneys, where it undergoes further metabolism. Understanding the transport and distribution of this compound is essential for elucidating its role in biochemical processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It is often found in the cytoplasm and mitochondria, where it participates in metabolic reactions. The compound can also interact with nuclear receptors, affecting gene expression and other nuclear processes. The subcellular localization of this compound is crucial for understanding its role in cellular metabolism and function .

Eigenschaften

IUPAC Name |

N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDGSYLLQPDQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-40-3 (Parent) | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8027163 | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent solid; [Merck Index] White to off-white odorless solid; Hygroscopic; [Acros Organics MSDS] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000435 [mmHg] | |

| Record name | Dimethylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20620 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

506-59-2, 75693-94-6 | |

| Record name | Dimethylamine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylmethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylamine-15N hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4CWB6AOK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)

![Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-](/img/structure/B1357138.png)